molecular formula C21H22N2O4S2 B3296283 3-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide CAS No. 892855-41-3

3-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide

Cat. No.: B3296283
CAS No.: 892855-41-3
M. Wt: 430.5 g/mol
InChI Key: VFCBXBZONLFFLS-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a benzenesulfonyl group, an ethoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide typically involves multiple steps. One common approach is to start with the preparation of benzenesulfonyl chloride, which can be achieved by reacting benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride . The benzenesulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide intermediate.

The next step involves the formation of the thiazole ring, which can be synthesized by reacting a suitable thioamide with a haloketone under acidic conditions. The final step is the coupling of the thiazole intermediate with the benzenesulfonyl chloride derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with nucleic acids, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: A simpler compound with similar reactivity.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Ethoxyphenyl Derivatives: Compounds with similar ethoxyphenyl groups but different core structures.

Uniqueness

3-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-3-27-17-11-9-16(10-12-17)20-15(2)28-21(23-20)22-19(24)13-14-29(25,26)18-7-5-4-6-8-18/h4-12H,3,13-14H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCBXBZONLFFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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